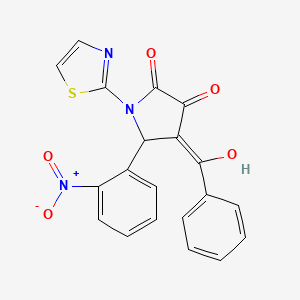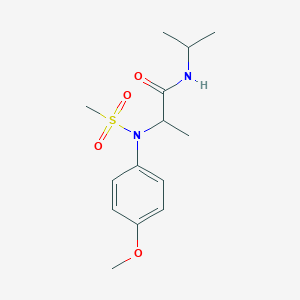![molecular formula C15H14N2O4S B3918246 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3918246.png)
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate
Übersicht
Beschreibung
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate, also known as PSCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSCA is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a key role in regulating insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibitors like 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate have been shown to improve insulin sensitivity and glucose metabolism in animal models, making them potential candidates for the treatment of type 2 diabetes and related metabolic disorders. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Wirkmechanismus
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting PTP1B, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. In particular, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce body weight and adiposity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have even greater therapeutic potential for the treatment of diabetes and related metabolic disorders. In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer properties of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds, and to determine their potential for use in cancer therapy. Finally, more research is needed to explore the potential applications of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds in other areas of scientific research, such as neuroscience and immunology.
Eigenschaften
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12(18)21-14-9-7-13(8-10-14)11-16-17-22(19,20)15-5-3-2-4-6-15/h2-11,17H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZKBCAUWDZOY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)
![N-[4-phenyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3918186.png)
![2-phenyl-4-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3918198.png)

![N-{3-bromo-4-[2-(4-sec-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918224.png)

![6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B3918232.png)

![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918262.png)

![4-[4-(3-isoxazolylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3918277.png)